(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene
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Overview
Description
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene is an organic compound characterized by its unique structure, which includes an ethenyloxy group, an ethyl chain, and a phenyltriazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene typically involves the reaction of 2-(ethenyloxy)ethylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyloxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazene derivatives.
Scientific Research Applications
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or binding to receptor sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-2-ene: Similar structure but with a different position of the triazene group.
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-3-ene: Another isomer with a different triazene configuration.
Uniqueness
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
54717-51-0 |
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Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(2-ethenoxyethyldiazenyl)aniline |
InChI |
InChI=1S/C10H13N3O/c1-2-14-9-8-11-13-12-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,11,12) |
InChI Key |
DVSPLFNWSRJRLH-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCN=NNC1=CC=CC=C1 |
Origin of Product |
United States |
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